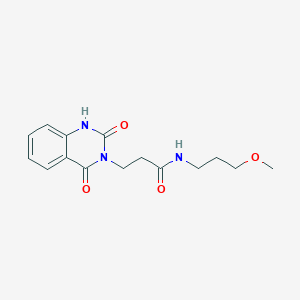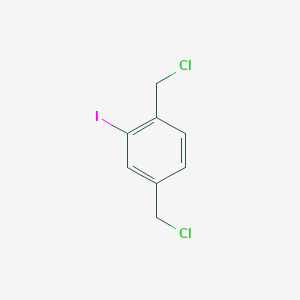
1,4-Bis(chloromethyl)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(chloromethyl)benzene, also known as α,α’-dichloro-p-xylene, is a chemical compound with the formula C8H8Cl2 . It is also referred to as p-Xylene-α,α’-dichloride, p-Xylylene chloride, p-Xylylene dichloride .
Synthesis Analysis
The synthesis of 1,4-Bis(chloromethyl)benzene involves the reaction of p-xylene and chlorine under LED light source irradiation in the presence of an ionic liquid catalyst . The reaction solution is then cooled and separated to obtain a crude product, which is subjected to vacuum rectification to obtain 1,4-Bis(chloromethyl)benzene .Molecular Structure Analysis
The molecular formula of 1,4-Bis(chloromethyl)benzene is C8H8Cl2 . The molecular weight is 175.052 .Chemical Reactions Analysis
1,4-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials . The HCP material is synthesized by Friedel Craft reactions .Physical And Chemical Properties Analysis
The molar mass of 1,4-Bis(chloromethyl)benzene is 175.052 . More detailed physical and chemical properties may be available from specialized databases like the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Studies
Compounds similar to 1,4-Bis(chloromethyl)-2-iodobenzene, such as 1,4-Bis-(chloromethyl)-Naphthalene, have been studied for their antifungal and antibacterial properties . These compounds could potentially be used in the development of new antimicrobial agents.
Synthesis of Naphthalene Derivatives
1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in the synthesis of naphthalene derivatives . Naphthalene derivatives have a wide range of applications, including in the production of dyes, resins, and pharmaceuticals.
Spectroscopic Studies
The unique structure of 1,4-Bis(chloromethyl)-2-iodobenzene could make it interesting for spectroscopic studies . Researchers could use this compound to explore new aspects of chemical bonding and molecular structure.
4. Synthesis of Hyper Cross-linked Polymers (HCPs) Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions, and 1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in these reactions.
Environmental Applications
HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations . As a potential precursor to HCPs, 1,4-Bis(chloromethyl)-2-iodobenzene could indirectly contribute to these applications.
Research and Industrial Applications
Given its potential uses in the synthesis of other compounds and materials, 1,4-Bis(chloromethyl)-2-iodobenzene could have various research and industrial applications. It could be used in the development of new materials, in chemical research, and in various industrial processes .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-bis(chloromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYJLBGIHZLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2-iodobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

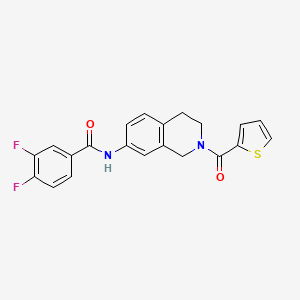
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)
![(Z)-8-(2-methoxyphenyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2709096.png)
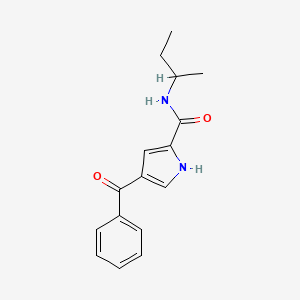
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2709106.png)
![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)
![N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2709109.png)
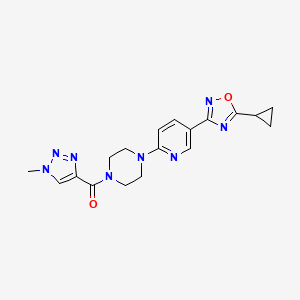
![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
![2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)
